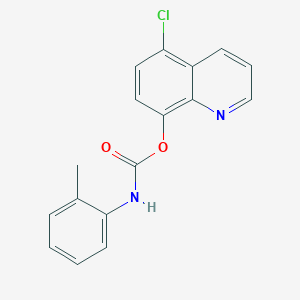
5-Chloroquinolin-8-yl o-tolylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroquinolin-8-yl o-tolylcarbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . It is known for its unique structure, which combines a quinoline moiety with a carbamate group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl o-tolylcarbamate typically involves the reaction of 5-chloroquinoline-8-ol with o-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloroquinolin-8-yl o-tolylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the carbamate group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Chloroquinolin-8-yl o-tolylcarbamate has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism by which 5-Chloroquinolin-8-yl o-tolylcarbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and carbamate groups. These interactions can modulate biological pathways, leading to various effects, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloroquinolin-8-yl N-(2,4-xylyl)carbamate
- 5-Chloroquinolin-8-yl N-(2-chlorophenyl)carbamate
- 5-Chloroquinolin-8-yl N-(2,3-dichlorophenyl)carbamate
- 5-Chloroquinolin-8-yl N-(2,4-dichlorophenyl)carbamate
Uniqueness
5-Chloroquinolin-8-yl o-tolylcarbamate is unique due to its specific combination of a quinoline ring with an o-tolylcarbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
Propiedades
Número CAS |
21617-00-5 |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
(5-chloroquinolin-8-yl) N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-2-3-7-14(11)20-17(21)22-15-9-8-13(18)12-6-4-10-19-16(12)15/h2-10H,1H3,(H,20,21) |
Clave InChI |
RSWXUTKQPKETAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






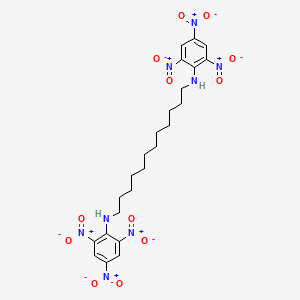

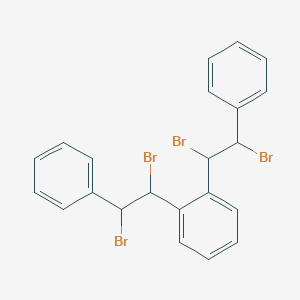
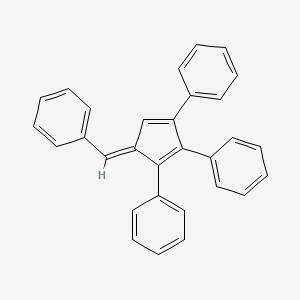
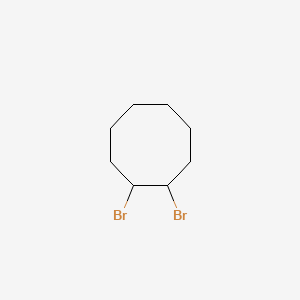
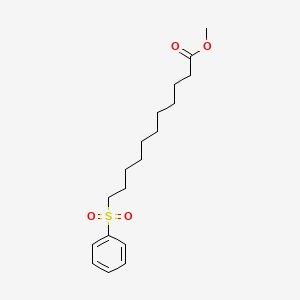
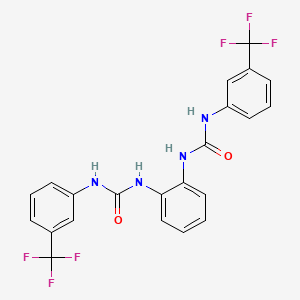

![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

